molecular formula C20H24N10O13P2 B593676 cyclic GMP-AMP CAS No. 1441190-66-4

cyclic GMP-AMP

カタログ番号: B593676
CAS番号: 1441190-66-4
分子量: 674.4 g/mol
InChIキー: XRILCFTWUCUKJR-INFSMZHSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’3’-環状グアノシン一リン酸-アデノシン一リン酸(2’3’-cGAMP)は、原核生物と真核生物の両方で重要なセカンドメッセンジャーとして機能する非正準環状ジヌクレオチドです。細胞質の二重鎖DNAの存在に応答して、環状グアノシン一リン酸-アデノシン一リン酸シンターゼ(cGAS)によって合成されます。 この化合物は、インターフェロン遺伝子の刺激因子(STING)経路を活性化することにより、自然免疫応答に重要な役割を果たし、これは抗ウイルス防御と免疫調節に不可欠です .

準備方法

合成経路と反応条件

2’3’-cGAMPは、化学的にまたは生物学的に合成することができます。化学合成には、リン酸化反応と環化反応を含む一連のステップによるグアノシン一リン酸とアデノシン一リン酸の環化が含まれます。 反応条件には、通常、目的の生成物を得るために有機溶媒と特定の触媒の使用が含まれます .

工業生産方法

2’3’-cGAMPの工業生産では、多くの場合、組換えDNA技術が採用されています。たとえば、2’3’-cGAMPの組換え生産は、マウス環状グアノシン一リン酸-アデノシン一リン酸シンターゼ(mcGAS)を発現する大腸菌細胞を使用して達成できます。この方法には、収量を最大化するために培地組成、二価カチオンの補足、およびタンパク質発現温度を最適化することが含まれます。 下流処理には、アニオン交換クロマトグラフィーを使用したシングルステップ精製プロセスが含まれます .

化学反応の分析

反応の種類

2’3’-cGAMPは、加水分解や酵素的分解など、さまざまな化学反応を受けます。 生理的条件下では比較的安定していますが、エクトヌクレオチドピロホスファターゼ/ホスホジエステラーゼ1(ENPP1)などの特定の酵素によって加水分解される可能性があります .

一般的な試薬と条件

2’3’-cGAMPの合成には、通常、ヌクレオチド(グアノシン一リン酸とアデノシン一リン酸)、ポリリン酸、および環状グアノシン一リン酸-アデノシン一リン酸シンターゼなどの特定の酵素が使用されます。 反応条件には、通常、酵素活性を促進するために最適なpHと温度で緩衝された水溶液が含まれます .

形成される主な生成物

合成の主な生成物は、2’3’-cGAMP自体です。 酵素的分解中に、構成ヌクレオチドであるグアノシン一リン酸とアデノシン一リン酸に分解される可能性があります .

科学研究への応用

2’3’-cGAMPは、さまざまな科学研究への応用があります。

科学的研究の応用

2’3’-cGAMP has a wide range of scientific research applications:

作用機序

2’3’-cGAMPは、STING受容体に結合して活性化することにより効果を発揮します。活性化されると、STINGはコンフォメーション変化を起こし、TANK結合キナーゼ1(TBK1)の動員と活性化を促進します。次に、TBK1はインターフェロン調節因子3(IRF3)をリン酸化し、I型インターフェロンやその他の炎症性サイトカインの産生につながります。 このシグナル伝達カスケードは、細胞質DNAに対する自然免疫応答に不可欠です .

類似化合物との比較

2’3’-cGAMPは、混合ホスホジエステル結合(2’-5’および3’-5’)のために、環状ジヌクレオチドの中で独特です。類似の化合物には、以下が含まれます。

2’3’-cGAMPのユニークな構造により、他の環状ジヌクレオチドと比較してSTINGに高い親和性で結合することができ、STING経路の強力な活性化物質となります .

生物活性

Cyclic GMP-AMP (cGAMP) is a significant second messenger that plays a crucial role in mediating innate immune responses. This article delves into the biological activity of cGAMP, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

Overview of cGAMP

This compound is synthesized by the enzyme this compound synthase (cGAS) upon recognition of cytosolic double-stranded DNA (dsDNA). This synthesis is pivotal for initiating immune responses against pathogens. cGAMP acts primarily through the stimulator of interferon genes (STING) pathway, leading to the activation of type I interferon signaling and various downstream immune responses.

  • Synthesis : cGAS binds to dsDNA and catalyzes the formation of cGAMP from ATP and GTP.
  • Activation of STING : cGAMP binds to STING, which translocates to the endoplasmic reticulum and activates TBK1 and IRF-3.
  • Immune Response : This activation results in the transcription of interferon genes, promoting an antiviral state in cells.

Immune Modulation

cGAMP has been shown to enhance both innate and adaptive immune responses:

  • Mucosal Adjuvant Activity : In studies with mice, cGAMP demonstrated the ability to promote antigen-specific IgG production and a balanced Th1/Th2 lymphocyte response when used as an adjuvant in vaccination protocols . This characteristic distinguishes it from other cyclic dinucleotide adjuvants, which may not modulate Th17 responses similarly.
  • Inflammation Regulation : Research indicates that cGAMP plays a role in regulating inflammatory responses. It has been implicated in conditions such as systemic lupus erythematosus (SLE), where it can exacerbate inflammation through overactive immune signaling pathways .

Case Studies

  • This compound in Cancer Immunotherapy : A study highlighted that cGAMP can enhance the efficacy of cancer immunotherapies by activating STING-dependent pathways, leading to increased antitumor immunity .
  • Metabolic Regulation : Exogenous administration of cGAMP has shown potential in ameliorating metabolic dysregulation associated with obesity, indicating its broader implications beyond immune modulation .

Table 1: Summary of Biological Activities of cGAMP

Activity TypeDescriptionReferences
Immune ActivationEnhances adaptive immunity via STING pathway
Inflammation ModulationRegulates inflammatory responses in autoimmune diseases
Metabolic EffectsAmeliorates obesity-related metabolic dysregulation

Future Directions

The exploration of cGAMP's biological activities opens avenues for therapeutic interventions:

  • Vaccine Development : Given its adjuvant properties, cGAMP could be integrated into vaccine formulations to enhance immunogenicity.
  • Autoimmune Disease Treatments : Understanding cGAMP's role in autoimmune diseases could lead to novel treatments that modulate its activity to reduce inflammation without compromising immune defense.

特性

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILCFTWUCUKJR-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441190-66-4
Record name 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgamp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does cGAMP interact with its target, STING?

A1: cGAMP binds to the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes). This binding induces a conformational change in STING, leading to its activation. [, , ]

Q2: What are the downstream effects of STING activation by cGAMP?

A2: Activated STING initiates a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. [, , ] These molecules play crucial roles in antiviral defense and antitumor immunity. [, , , ]

Q3: Beyond type I IFNs, what other signaling pathways are activated by cGAMP-STING?

A3: cGAMP-STING activation can trigger NF-κB signaling and autophagy. [] Studies utilizing STING mutants that specifically abrogate IRF3 activation while preserving NF-κB signaling or autophagy show that these interferon-independent functions contribute to antiviral and antitumor immunity. []

Q4: What is the role of cGAS in the context of cGAMP and STING?

A4: Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS) is a cytosolic DNA sensor. [, ] Upon recognizing cytosolic DNA, often indicative of pathogen invasion or cellular damage, cGAS synthesizes cGAMP from ATP and GTP. [, ] This cGAMP then acts as the second messenger to activate STING. [, ]

Q5: How does cGAMP contribute to antitumor immunity?

A5: cGAMP, through STING activation, plays a multifaceted role in antitumor immunity. It promotes the maturation of dendritic cells, essential for presenting tumor antigens to T cells. [, ] cGAMP-STING activation also induces the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing. [, ] Furthermore, it can trigger pyroptosis, an inflammatory form of cell death, in tumor cells, further amplifying the immune response. []

Q6: Are there cell-type specific responses to cGAMP-STING activation?

A6: Yes, different cell types exhibit distinct responses to cGAMP-STING activation. For instance, while cGAMP-STING activation in dendritic cells promotes antitumor immunity, its activation in CD4+ T cells can lead to the development of type 1 regulatory T cells (Tr1) during malaria infection. [] These Tr1 cells, through the production of IL-10 and IFNγ, may contribute to the immunosuppressive environment that hinders parasite clearance. []

Q7: What is the molecular formula and weight of cGAMP?

A7: The molecular formula of cGAMP is C20H22N10O14P2, and its molecular weight is 672.42 g/mol.

Q8: Is there spectroscopic data available for cGAMP?

A8: While specific spectroscopic data is not provided in the provided research, cGAMP's structure is well-characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A8: The provided research primarily focuses on the biological activity and therapeutic potential of cGAMP and its synthetic analogs within the context of immune stimulation. Information regarding material compatibility, catalytic properties, computational modeling, environmental impact, and other aspects you listed are not discussed in the provided research papers.

Q9: What is known about the stability of cGAMP?

A9: cGAMP is generally stable but can be degraded by enzymes like ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). []

Q10: How is cGAMP formulated to improve its stability and delivery?

A10: Researchers are exploring various delivery systems for cGAMP, including:

  • Liposomes: Encapsulating cGAMP within liposomes improves its stability and cellular uptake. [, ]
  • Virus-like particles (VLPs): cGAMP-loaded VLPs enable targeted delivery to antigen-presenting cells, enhancing its therapeutic efficacy. []
  • Nanoparticles: Nanoparticles loaded with cGAMP and other agents like STING agonists show promise in boosting antitumor immunity. [, ]

A10: Specific SHE regulations regarding cGAMP are not discussed in the research provided. As with any pharmaceutical agent, adherence to relevant safety and ethical guidelines during research, development, and manufacturing is crucial.

Q11: How does the route of administration affect cGAMP efficacy?

A11: The route of cGAMP administration influences its efficacy. Intranasal administration of cGAMP-adjuvanted vaccines elicited strong mucosal and systemic immune responses, highlighting its potential for respiratory pathogens. [, ] Intratumoral injections of cGAMP-loaded nanoparticles showed promise in activating STING within the tumor microenvironment. []

Q12: What in vitro models are used to study cGAMP?

A12: Researchers utilize various cell lines, including primary human fibroblasts, peripheral blood mononuclear cells (PBMCs), and dendritic cells, to investigate the effects of cGAMP on immune responses. [, ]

Q13: What in vivo models are used to study cGAMP?

A13: Mouse models of cancer (e.g., melanoma, breast cancer), viral infections (e.g., HSV-1), and malaria have been instrumental in understanding the role of cGAMP in disease pathogenesis and its potential as a therapeutic target. [, , , , , ]

Q14: Are there any clinical trials investigating cGAMP?

A14: While the provided research doesn't mention specific clinical trials, the promising preclinical data suggests that cGAMP and its analogs are actively being explored for clinical translation, particularly in cancer immunotherapy.

Q15: Are there known resistance mechanisms to cGAMP-mediated immune activation?

A15: The research highlights potential mechanisms of resistance to cGAMP-mediated immunotherapy. Tumors may upregulate immune checkpoints like B7-H3 and S100A9, dampening the antitumor immune response despite STING activation. [] Targeting these checkpoints in conjunction with cGAMP-based therapies may be necessary to overcome resistance.

Q16: What are the challenges and strategies for delivering cGAMP to its target?

A16: Delivering cGAMP to its intracellular target, STING, presents challenges. Researchers are actively developing strategies to overcome these limitations:

    A16: The research highlights potential biomarkers for monitoring the efficacy of cGAMP-based therapies. Upregulation of interferon-stimulated genes (ISGs) following cGAMP administration could serve as an indicator of STING pathway activation. [, ] Additionally, monitoring changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells, could provide insights into treatment response.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。